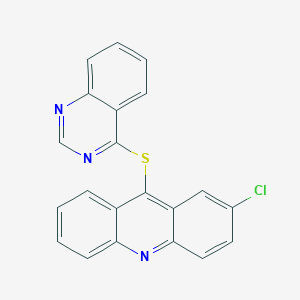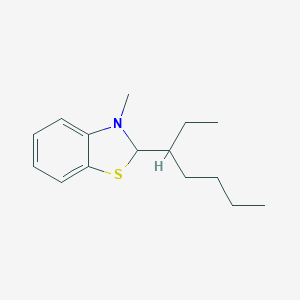
2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole, also known as MBT, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of benzothiazole derivatives, which have been found to possess a wide range of biological activities.
作用機序
The mechanism of action of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole is not fully understood, but several studies have suggested that it may act by inhibiting key enzymes involved in the progression of cancer and Alzheimer's disease. Additionally, 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been found to activate certain signaling pathways that are involved in the regulation of glucose metabolism.
生化学的および生理学的効果
2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been found to possess several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of glucose metabolism. Additionally, 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the main advantages of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole for lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. Additionally, 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one of the limitations of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole is its relatively low solubility in water, which may limit its applicability in certain experimental settings.
将来の方向性
There are several future directions that could be pursued in the study of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole. One potential area of research is the development of more efficient synthesis methods for 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole, which could increase its accessibility and applicability in research. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole, which could provide insights into its potential therapeutic applications. Furthermore, studies are needed to investigate the potential synergistic effects of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole with other compounds, which could enhance its therapeutic efficacy.
合成法
The synthesis of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole can be achieved through several methods, including the reaction of 2-aminobenzenethiol with 3-methyl-2-butanone in the presence of a strong acid catalyst. This reaction results in the formation of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole as a yellow crystalline solid, which can be purified through recrystallization.
科学的研究の応用
2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been extensively studied for its potential application in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Several studies have reported that 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole possesses significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been found to inhibit the formation of amyloid-beta plaques, which are believed to be responsible for the development of Alzheimer's disease. Furthermore, 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been shown to possess hypoglycemic activity, making it a potential candidate for the treatment of diabetes.
特性
CAS番号 |
104169-07-5 |
|---|---|
製品名 |
2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole |
分子式 |
C15H23NS |
分子量 |
249.4 g/mol |
IUPAC名 |
2-heptan-3-yl-3-methyl-2H-1,3-benzothiazole |
InChI |
InChI=1S/C15H23NS/c1-4-6-9-12(5-2)15-16(3)13-10-7-8-11-14(13)17-15/h7-8,10-12,15H,4-6,9H2,1-3H3 |
InChIキー |
KRQGGVCQVXLFFR-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C1N(C2=CC=CC=C2S1)C |
正規SMILES |
CCCCC(CC)C1N(C2=CC=CC=C2S1)C |
同義語 |
Benzothiazole, 2-(1-ethylpentyl)-2,3-dihydro-3-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



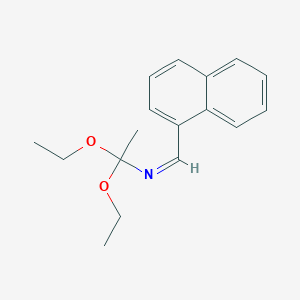
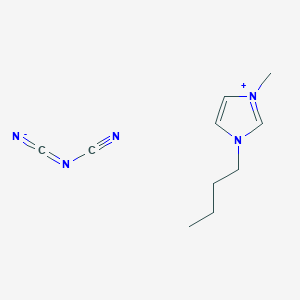
![6-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B9883.png)
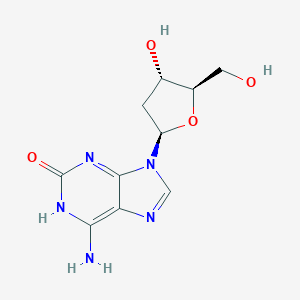
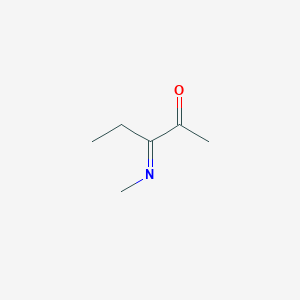
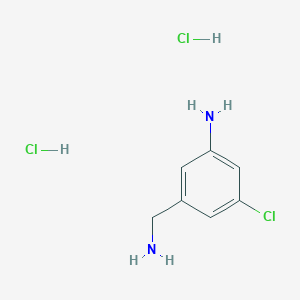
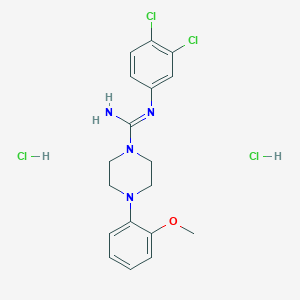
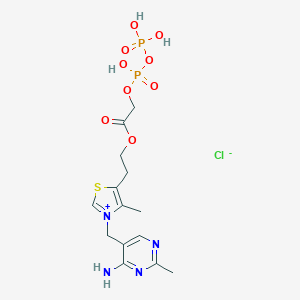
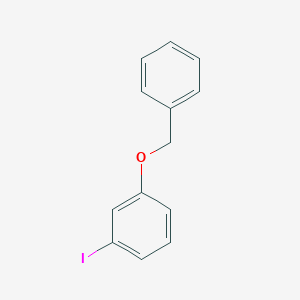
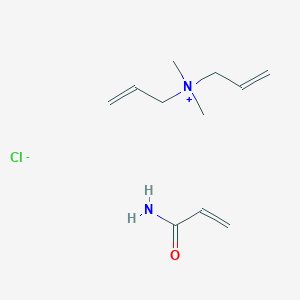
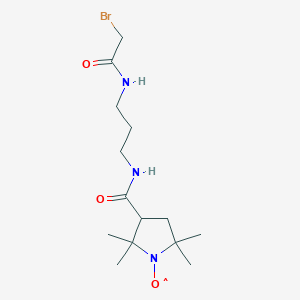
![methyl (2S)-2-[[2-[[(2R)-2-(decanoylamino)-3-(2-methoxy-2-oxoethyl)sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoate](/img/structure/B9900.png)
![6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene](/img/structure/B9901.png)
